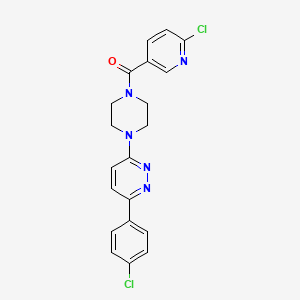
(6-chloro-3-pyridinyl)(4-(6-(4-chlorophényl)pyridazin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone is a complex organic compound that features a combination of pyridazinyl, piperazinyl, and chloropyridinyl groups
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions of pyridazinyl and piperazinyl groups with biological targets. It could serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl group: This could involve the reaction of 4-chlorophenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazinyl ring.
Attachment of the piperazinyl group: The pyridazinyl compound can then be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.
Formation of the chloropyridinyl group: The final step might involve the reaction of the piperazinyl derivative with 6-chloropyridine-3-carboxylic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyridazinyl groups, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The chlorophenyl and chloropyridinyl groups may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Mécanisme D'action
The mechanism of action of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-fluoropyridin-3-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O/c21-16-4-1-14(2-5-16)17-6-8-19(25-24-17)26-9-11-27(12-10-26)20(28)15-3-7-18(22)23-13-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJUISNFFIVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)
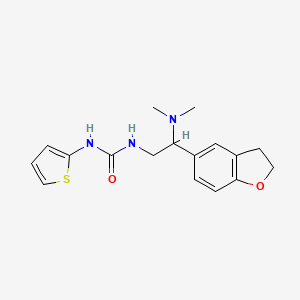
![N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2597774.png)
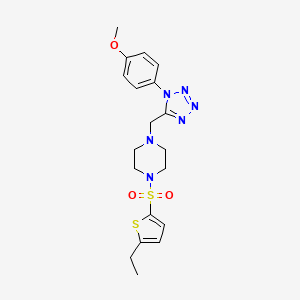
![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)
![2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2597780.png)
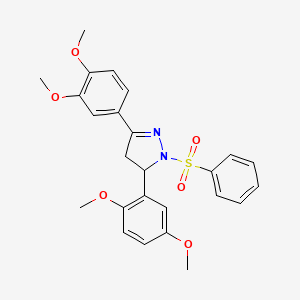
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)
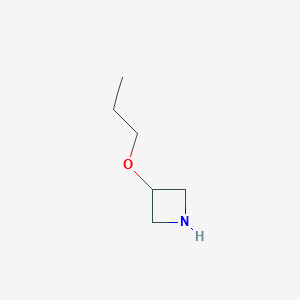
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)
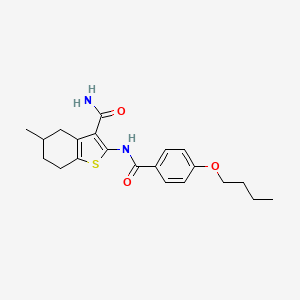
![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole](/img/structure/B2597787.png)
![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)
